Amikacine hydrate

Vue d'ensemble

Description

L’amikacine hydrate est un antibiotique aminoglycoside semi-synthétique dérivé de la kanamycine A. Il est principalement utilisé pour traiter les infections causées par des souches résistantes de bactéries Gram-négatives et certaines bactéries Gram-positives . L’this compound est connu pour son efficacité contre des bactéries telles qu’Acinetobacter baumannii et Pseudomonas aeruginosa .

Applications De Recherche Scientifique

L’amikacine hydrate a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé dans l’étude des antibiotiques aminoglycosides et de leurs propriétés chimiques.

Biologie : Employé dans la recherche sur la résistance bactérienne et le développement de nouveaux antibiotiques.

Médecine : Utilisé dans le traitement des infections graves causées par des bactéries multirésistantes.

Industrie : Appliqué dans la production d’antibiotiques et d’autres produits pharmaceutiques.

Mécanisme D'action

L’amikacine hydrate exerce ses effets en se liant à la sous-unité ribosomale 30S des bactéries, interférant avec la liaison de l’ARNm et les sites d’accepteur de l’ARNt . Cette perturbation conduit à la production de protéines non fonctionnelles ou toxiques, inhibant finalement la croissance bactérienne . Les principales cibles moléculaires sont les ribosomes bactériens, et les voies impliquées comprennent l’inhibition de la synthèse protéique .

Analyse Biochimique

Biochemical Properties

Amikacin hydrate plays a crucial role in biochemical reactions by inhibiting protein synthesis in bacteria. It binds to the 30S and 50S ribosomal subunits, causing misreading of the mRNA sequence and inhibition of translocation . This interaction leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death . Amikacin hydrate interacts with various enzymes and proteins, including aminoglycoside-modifying enzymes, which can acetylate, phosphorylate, or adenylate the antibiotic, leading to resistance .

Cellular Effects

Amikacin hydrate exerts significant effects on various types of cells and cellular processes. It disrupts bacterial cell function by interfering with protein synthesis, which is essential for cell growth and replication . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to bacterial cell death . In mammalian cells, amikacin hydrate can cause nephrotoxicity and ototoxicity, affecting kidney and auditory cells, respectively .

Molecular Mechanism

The primary mechanism of action of amikacin hydrate involves binding to the bacterial 30S ribosomal subunit, which interferes with mRNA binding and tRNA acceptor sites . This binding disrupts normal protein synthesis, leading to the production of non-functional or toxic proteins . Additionally, amikacin hydrate can inhibit the formation of the Z ring, a critical component of bacterial cell division . These molecular interactions result in the inhibition of bacterial growth and replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amikacin hydrate can change over time. The stability and degradation of amikacin hydrate are influenced by factors such as temperature and pH . Long-term exposure to amikacin hydrate can lead to the development of bacterial resistance due to the selection of resistant strains . In vitro and in vivo studies have shown that prolonged use of amikacin hydrate can result in nephrotoxicity and ototoxicity, affecting kidney and auditory function .

Dosage Effects in Animal Models

The effects of amikacin hydrate vary with different dosages in animal models. At therapeutic doses, amikacin hydrate effectively treats bacterial infections without causing significant adverse effects . At high doses, amikacin hydrate can cause nephrotoxicity and ototoxicity, leading to kidney damage and hearing loss . Threshold effects have been observed, where doses above a certain level result in toxic effects, while lower doses are well-tolerated .

Metabolic Pathways

Amikacin hydrate is primarily eliminated by the kidneys through glomerular filtration . Its structure has been modified to reduce enzymatic deactivation, thereby reducing bacterial resistance . Amikacin hydrate interacts with various metabolic pathways, including those involved in fatty acid metabolism, peptidoglycan synthesis, and lipopolysaccharide metabolism . These interactions can affect metabolic flux and metabolite levels, influencing bacterial survival and growth .

Transport and Distribution

Amikacin hydrate is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed in the extracellular fluid and has limited penetration into cells . Amikacin hydrate interacts with transporters and binding proteins that facilitate its movement across cell membranes . The drug’s localization and accumulation are influenced by factors such as tissue perfusion and binding affinity .

Subcellular Localization

The subcellular localization of amikacin hydrate is primarily in the cytoplasm, where it exerts its antibacterial effects by binding to ribosomal subunits . Amikacin hydrate does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity and function are largely dependent on its ability to reach and interact with bacterial ribosomes .

Méthodes De Préparation

L’amikacine hydrate est synthétisé par acylation du groupe amino de la kanamycine A avec l’acide L-(-)-γ-amino-α-hydroxybutyrique . Ce processus implique la réaction de la kanamycine A avec l’agent d’acylation dans des conditions contrôlées pour produire l’amikacine . Les méthodes de production industrielle impliquent généralement des processus de fermentation suivis d’une modification chimique pour obtenir le composé souhaité .

Analyse Des Réactions Chimiques

L’amikacine hydrate subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’amikacine peut être oxydée et détectée par ampérométrie, une technique de détection robuste.

Les réactifs couramment utilisés dans ces réactions comprennent l’acide L-(-)-γ-amino-α-hydroxybutyrique pour l’acylation et divers agents oxydants pour la détection . Les principaux produits formés à partir de ces réactions sont l’amikacine et ses dérivés .

Comparaison Avec Des Composés Similaires

L’amikacine hydrate est unique parmi les aminoglycosides en raison de sa résistance à la plupart des enzymes de modification des aminoglycosides . Les composés similaires comprennent :

Kanamycine : Le composé parent à partir duquel l’amikacine est dérivée.

Gentamicine : Un autre antibiotique aminoglycoside avec un mécanisme d’action similaire.

Néomycine : Utilisé pour des infections bactériennes similaires mais avec des profils de résistance différents.

L’unicité de l’amikacine réside dans sa capacité à traiter les infections causées par des bactéries très résistantes, ce qui en fait un outil précieux dans la lutte contre la résistance aux antibiotiques .

Propriétés

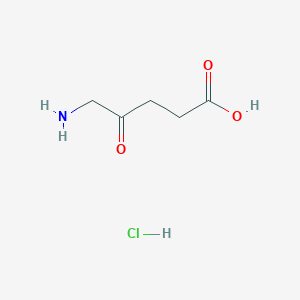

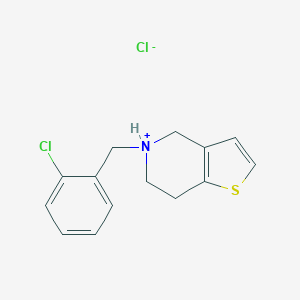

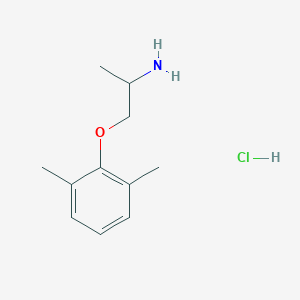

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSOZYYWEZJFSS-XTHCGPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257517-67-1 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257517-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What novel target has been explored for Amikacin Hydrate in the context of tuberculosis treatment? []

A1: Recent computational studies suggest that Amikacin Hydrate could potentially inhibit Mycobacterium tuberculosis (Mtb) resuscitation from a dormant state by targeting resuscitation-promoting factor B (RpfB). [] This protein plays a crucial role in reactivating dormant Mtb, a major factor contributing to the spread of tuberculosis, especially latent tuberculosis infection. []

Q2: How does Amikacin Hydrate compare to other potential RpfB inhibitors in silico? []

A2: Computational modeling indicates that Amikacin Hydrate exhibits strong binding affinity to the active site of RpfB, with a binding free energy of -66.87 kcal/mol. [] This binding affinity surpasses that of the reference inhibitor, 4-benzoyl-2-nitrophenyl thiocyanate (NPT7). [] Molecular dynamics simulations further suggest that Amikacin Hydrate forms a stable complex with RpfB, potentially hindering its function. []

Q3: Besides its antibacterial activity, has Amikacin Hydrate been explored for other applications in disease modeling? []

A3: Yes, Amikacin Hydrate has been employed in the development of novel hydrogel systems named "Amikagels" for creating three-dimensional tumor microenvironments (3DTMs) of breast cancer cells. [] These 3DTMs, generated by crosslinking Amikacin Hydrate with poly(ethylene glycol) diglycidyl ether, provide a more physiologically relevant model for studying tumor behavior and drug resistance compared to traditional two-dimensional cell cultures. []

Q4: What are the implications of using Amikacin Hydrate in generating 3DTMs for drug discovery? []

A4: Utilizing Amikacin Hydrate-based hydrogels to create 3DTMs offers a valuable platform for studying drug resistance mechanisms in cancer. [] For instance, breast cancer 3DTMs grown on Amikagels exhibited increased resistance to chemotherapeutic drugs like mitoxantrone and doxorubicin compared to their 2D counterparts. [] This highlights the potential of such models in identifying novel therapeutic targets and developing more effective treatment strategies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.